![molecular formula C8H13NO B2566583 2-Cyclohexyl-2-hydroxyacetonitrile CAS No. 4354-47-6](/img/structure/B2566583.png)
2-Cyclohexyl-2-hydroxyacetonitrile
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Overview
Description
2-Cyclohexyl-2-hydroxyacetonitrile is a chemical compound with the CAS Number: 4354-47-6 . It has a molecular weight of 139.2 and its IUPAC name is cyclohexyl(hydroxy)acetonitrile . It is an optically active cyanohydrin .
Molecular Structure Analysis
The InChI code for 2-Cyclohexyl-2-hydroxyacetonitrile is 1S/C8H13NO/c9-6-8(10)7-4-2-1-3-5-7/h7-8,10H,1-5H2 . The SMILES representation is C1 ( [C@@H] (C#N)O)CCCCC1 .Physical And Chemical Properties Analysis
2-Cyclohexyl-2-hydroxyacetonitrile is a liquid at room temperature . The molecular formula is C8H13NO and the molecular weight is 139.198.Scientific Research Applications
- CHHAN is an optically active cyanohydrin that can be produced using the (S)-hydroxynitrile lyase from Manihot esculenta . Its chirality makes it valuable for asymmetric synthesis, especially in the creation of chiral intermediates and natural product derivatives.
Asymmetric Synthesis and Chiral Building Blocks
Mechanism of Action
The mechanism of action for 2-Cyclohexyl-2-hydroxyacetonitrile is not specified in the search results. This could be due to the compound’s diverse potential applications in various fields of research and industry.
Safety and Hazards
The safety information for 2-Cyclohexyl-2-hydroxyacetonitrile indicates that it is classified under GHS06 and GHS09 . The hazard statements include H301, H311, H331, and H410 . Precautionary statements include P261, P264, P270, P271, P273, P280, P301+P310, P302+P352, P304+P340, P311, P312, P330, P361, P363, P391, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-cyclohexyl-2-hydroxyacetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c9-6-8(10)7-4-2-1-3-5-7/h7-8,10H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNKJTJSIQKWEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexyl-2-hydroxyacetonitrile |
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